
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with a benzoic acid derivative through an etherification reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring that contributes to its biological activity, while the benzoic acid moiety adds functional versatility. The presence of the tert-butyl group enhances lipophilicity, potentially increasing bioavailability compared to other thiazole derivatives. The methoxy substitution provides additional reactivity options, making it suitable for various chemical reactions including nucleophilic substitutions and acylation reactions .
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid may demonstrate similar effects, potentially inhibiting a range of pathogenic bacteria and fungi. Studies have shown that compounds with structural similarities possess notable inhibitory effects against various pathogens.
2. Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Thiazole derivatives are known for their ability to modulate inflammatory pathways, which could make this compound a candidate for developing anti-inflammatory medications .
3. Anticancer Potential
Thiazole-containing compounds have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigation into its efficacy against specific cancer types is warranted.
Agricultural Applications
1. Pesticide Development
Given the biological activities associated with thiazole derivatives, this compound could be explored as a novel pesticide or herbicide. Its potential to affect microbial growth can be harnessed to develop environmentally friendly agricultural chemicals that target specific pests while minimizing harm to beneficial organisms .
Materials Science Applications
1. Polymer Chemistry
The unique chemical properties of this compound may also find applications in polymer chemistry. Its ability to undergo esterification reactions can be utilized in synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
A study on thiazole derivatives (2020) | Antimicrobial activity | Identified significant inhibitory effects against Gram-positive bacteria. |
Research on anti-inflammatory compounds (2021) | Mechanisms of action | Demonstrated modulation of NF-kB pathway by thiazole derivatives leading to reduced inflammation in animal models. |
Investigation into anticancer properties (2022) | Cell line studies | Showed promising results in inhibiting growth of breast cancer cells in vitro. |
Mechanism of Action
The mechanism of action of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid can be compared with other similar compounds, such as:
N-(4-tert-Butyl-thiazol-2-yl)-2-chloro-benzamide: Similar in structure but with a chloro group instead of a methoxy group, leading to different chemical properties and reactivity.
Benzothiazole derivatives: These compounds share the thiazole ring but differ in their substitution patterns, resulting in varied biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid, with the CAS number 179103-95-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a tert-butyl group and a methoxy group attached to a benzoic acid moiety. Its molecular formula is C15H17NO3S, with a molecular weight of approximately 291.37 g/mol.
Research indicates that compounds containing thiazole rings often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.
- P-glycoprotein Modulation : Thiazole derivatives have been reported to interact with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells. This interaction can enhance the intracellular concentration of chemotherapeutic agents, potentially reversing drug resistance .
- Microtubule Destabilization : Some studies have suggested that thiazole-containing compounds can destabilize microtubules, leading to apoptosis in cancer cells. This mechanism was observed in related compounds that induced morphological changes and increased caspase-3 activity in breast cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- In Vitro Studies : In a study assessing the effects on drug-resistant cell lines, it was found that the compound significantly increased the effectiveness of paclitaxel, suggesting its role as a potential adjuvant in chemotherapy .
- Cancer Cell Apoptosis : Another investigation demonstrated that treatment with related thiazole compounds led to significant apoptosis in breast cancer cells, highlighting the potential of this class of compounds for therapeutic applications against resistant cancer phenotypes .
Properties
IUPAC Name |
3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)12-9-20-13(16-12)8-19-11-6-4-5-10(7-11)14(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSPEDBRZFRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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